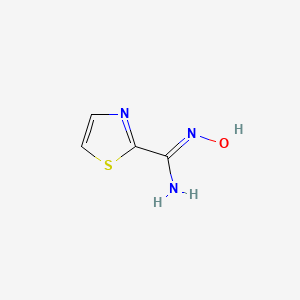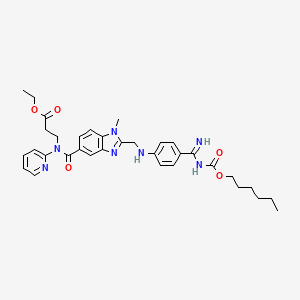![molecular formula C13H15N3O B6300249 2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 459198-26-6](/img/structure/B6300249.png)
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, or 2-DMPAM, is an organic compound belonging to the class of heterocyclic compounds. It is a substituted pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 6. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications.
作用機序
2-DMPAM acts as a substrate for enzymes, such as urease, and as a fluorescent probe for the detection of nucleic acids. It is also a substrate for the enzymatic synthesis of purines and pyrimidines. When used as a fluorescent probe, it binds to double-stranded DNA and fluoresces in the presence of ultraviolet light.
Biochemical and Physiological Effects
2-DMPAM has been studied for its biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of cancer cell lines, including breast and ovarian cancer cells. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that it can reduce the size of tumors in mice.
実験室実験の利点と制限
2-DMPAM has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in organic solvents. It also has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not very stable in aqueous solutions, and it can be toxic at high concentrations.
将来の方向性
There are several potential future directions for research on 2-DMPAM. It could be studied further for its potential therapeutic applications, such as the treatment of cancer and other diseases. It could also be studied for its potential as a fluorescent probe for the detection of nucleic acids. Additionally, it could be studied further for its potential as a catalyst for organic reactions. Finally, it could be studied further for its potential as a substrate for the synthesis of other compounds.
合成法
2-DMPAM can be synthesized by several methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction is a three-component condensation of a formaldehyde, an aldehyde, and an ethyl acetoacetate to form a pyrimidine. The Ugi reaction, also known as the Ugi four-component reaction, is a multi-component condensation of an aldehyde, a primary amine, an isocyanide, and a carboxylic acid to form a pyrimidine. The Passerini reaction is a three-component condensation of an aldehyde, a carboxylic acid, and an amine to form a pyrimidine.
科学的研究の応用
2-DMPAM has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for the detection of nucleic acids. It has been used as a substrate for the enzymatic synthesis of purines and pyrimidines and as a building block for the synthesis of more complex heterocycles. It has also been used as a substrate for the detection of enzymes, such as urease, and as a fluorescent probe for the detection of DNA.
特性
IUPAC Name |
2-(3,4-dimethylanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(6-9(8)2)15-13-14-10(3)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIRZTOXGBNJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)





![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)
![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)

